
N-(2-Chloro-5-ethoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Chloro-5-ethoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide is a chemical compound that belongs to the class of piperidine carboxamide derivatives. It is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in various scientific research studies, which has led to its increased interest in recent years.
Wirkmechanismus
The mechanism of action of N-(2-Chloro-5-ethoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide involves the inhibition of certain enzymes and proteins that are essential for the growth and survival of cancer cells, bacteria, and fungi. This compound has been shown to inhibit the activity of the histone deacetylase enzyme, which is involved in the regulation of gene expression. By inhibiting this enzyme, N-(2-Chloro-5-ethoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide can induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to inhibit the activity of certain proteins involved in the cell wall synthesis of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
N-(2-Chloro-5-ethoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating certain signaling pathways that lead to cell death. This compound has also been shown to inhibit the growth of certain bacteria and fungi by disrupting their cell wall synthesis. Additionally, N-(2-Chloro-5-ethoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(2-Chloro-5-ethoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide is its broad-spectrum activity against cancer cells, bacteria, and fungi. This compound has also been shown to have low toxicity, making it a potential candidate for the development of new drugs. However, one of the limitations of this compound is its poor solubility in water, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research and development of N-(2-Chloro-5-ethoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the mechanism of action of N-(2-Chloro-5-ethoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide and its potential use as a painkiller and anti-inflammatory agent. Furthermore, this compound may be used as a lead compound for the development of new drugs with improved activity and selectivity against cancer cells, bacteria, and fungi.
Synthesemethoden
The synthesis of N-(2-Chloro-5-ethoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide involves the reaction of 2-chloro-5-ethoxybenzoic acid with propionyl chloride in the presence of triethylamine to form 2-chloro-5-ethoxyphenylpropionyl chloride. The resulting compound is then reacted with piperidine-4-carboxamide in the presence of a base to form N-(2-Chloro-5-ethoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide. The synthesis method for this compound has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-(2-Chloro-5-ethoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have anticancer, antifungal, and antimicrobial properties. This compound has also been studied for its potential use as a painkiller and anti-inflammatory agent. Additionally, N-(2-Chloro-5-ethoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to inhibit the growth of certain types of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
N-(2-chloro-5-ethoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O3/c1-3-16(21)20-9-7-12(8-10-20)17(22)19-15-11-13(23-4-2)5-6-14(15)18/h3,5-6,11-12H,1,4,7-10H2,2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVORUMFCOAQCOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)Cl)NC(=O)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acryloyl-N-(2-chloro-5-ethoxyphenyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

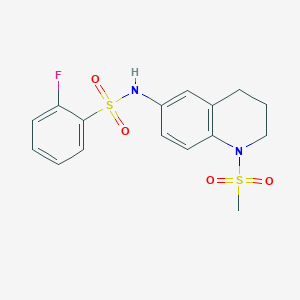

![N-(2-chlorobenzyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
![2-Fluoro-N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-YL)propyl]pyridine-4-carboxamide](/img/structure/B2845481.png)
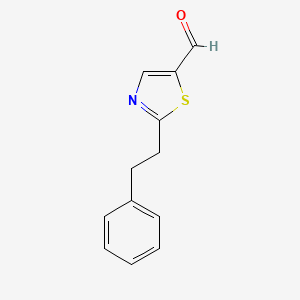
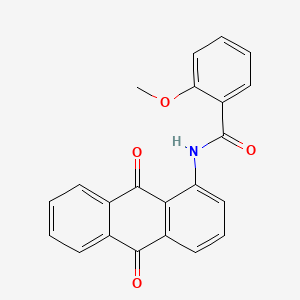

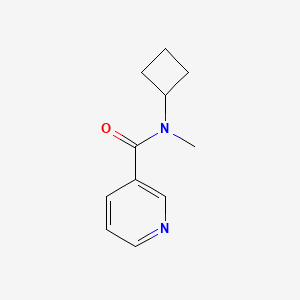
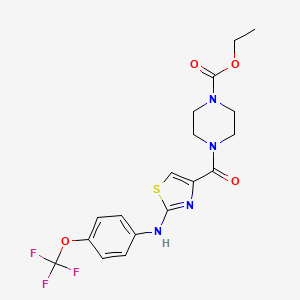
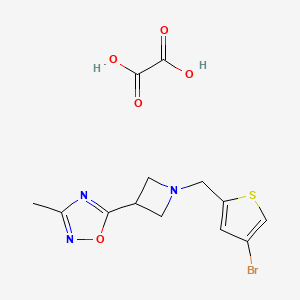
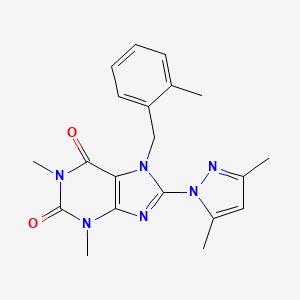
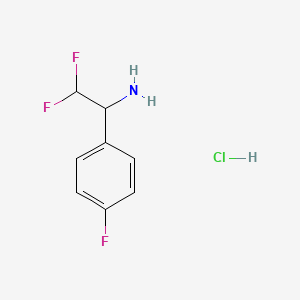
![7-(4-Benzylpiperazin-1-yl)-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2845495.png)
![5-((2-ethoxyethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2845496.png)